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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on clinical

trials involving Serelaxin for acute heart failure (AHF).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the RELAX-AHF-2 trial to meet its primary

endpoints?

The RELAX-AHF-2 trial, a large, multicenter, randomized, double-blind, placebo-controlled,

event-driven phase 3 trial, did not demonstrate a statistically significant benefit of Serelaxin
over placebo for the co-primary endpoints.[1][2][3] Specifically, Serelaxin did not reduce

cardiovascular death at 180 days or worsening heart failure at day 5.[1][3][4] While the earlier

RELAX-AHF trial had shown promising results, including a reduction in dyspnea and a 37%

reduction in all-cause and cardiovascular mortality at 180 days, these findings were not

replicated in the larger confirmatory RELAX-AHF-2 trial.[2][3][5] The failure to confirm the

mortality benefit seen in the initial trial was a key disappointment.[3][6]

Q2: How should patient selection be optimized for future Serelaxin or similar drug trials in

AHF?

Careful patient selection is critical. The RELAX-AHF trials enrolled a specific population of AHF

patients who were hospitalized with dyspnea, had congestion on chest radiograph, elevated

natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure
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(SBP) of ≥125 mmHg.[2][5][7] Patients were also required to be randomized within 16 hours of

presentation.[2][8]

Troubleshooting Tip: The SBP inclusion criterion of >125 mmHg was intended to select

patients who might benefit most from a vasodilator and to mitigate the risk of hypotension.[7]

[9] However, this still represents a heterogeneous group.[7] Future trials could consider more

refined hemodynamic profiling or biomarker-based stratification to identify patients most

likely to respond to Serelaxin's mechanism of action. For example, patients with evidence of

systemic vasoconstriction and endothelial dysfunction might be a more targeted population.

Q3: What are the key challenges in defining appropriate endpoints for AHF clinical trials?

Defining clinically meaningful and achievable endpoints is a major challenge in AHF trials.[10]

Dyspnea: While patient-reported dyspnea is a key symptom of AHF, its subjective nature

makes it a difficult primary endpoint. The RELAX-AHF trial used two different scales for

dyspnea (Visual Analog Scale and Likert scale) and only one showed a significant

improvement.[8][11]

Mortality: Mortality as a primary endpoint, as used in RELAX-AHF-2, requires a large sample

size and long follow-up period, making the trial costly and complex.[1][12] Furthermore, a

short-term infusion of a drug like Serelaxin (48 hours) may not be sufficient to impact long-

term mortality.[3]

Worsening Heart Failure: This composite endpoint, often including the need for

intensification of intravenous diuretics or mechanical ventilation, can be a valuable shorter-

term endpoint. However, its components need to be clearly and objectively defined to ensure

consistent reporting across trial sites.[2][13]

Q4: What is the proposed mechanism of action for Serelaxin, and how can this inform trial

design?

Serelaxin is a recombinant form of human relaxin-2.[2][9] Its primary mechanism involves

binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11][14]

This binding initiates several downstream signaling cascades:
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cAMP Pathway: Activation of adenylate cyclase, leading to increased cAMP and protein

kinase A (PKA) activation. This results in vasodilation, reduced vascular resistance, and

increased cardiac output.[14]

Nitric Oxide (NO) Pathway: Upregulation of endothelial nitric oxide synthase (eNOS), leading

to increased NO production and potent vasodilation.[14][15]

Other Effects: Serelaxin also exhibits anti-fibrotic and anti-inflammatory properties and has

been shown to increase the expression of vascular endothelial growth factor (VEGF) and

matrix metalloproteinases (MMPs).[14][15]

This multifaceted mechanism suggests that trials should not only measure hemodynamic

parameters but also incorporate biomarkers of endothelial function, inflammation, and organ

protection.

Troubleshooting Guides
Issue: Difficulty in demonstrating a significant treatment
effect on mortality.
Possible Cause:

A short-term infusion may not be sufficient to alter long-term mortality outcomes.

The patient population may be too heterogeneous, diluting the treatment effect.

The control group may have a lower-than-expected mortality rate.

Troubleshooting Steps:

Consider Intermediate Endpoints: Focus on endpoints that reflect Serelaxin's mechanism of

action and are achievable in a shorter timeframe, such as improvement in renal function,

reduction in biomarkers of organ damage, or improvement in hemodynamic parameters.

Enrich the Study Population: Use biomarkers or clinical criteria to select a higher-risk

population that may derive a greater benefit from the intervention.
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Adaptive Trial Designs: Consider an adaptive design that allows for modifications to the trial

protocol based on interim analyses.

Issue: High variability in patient-reported outcomes like
dyspnea.
Possible Cause:

Subjective nature of the assessment.

Lack of standardized procedures for data collection across different sites.

Placebo effect.

Troubleshooting Steps:

Standardized Training: Provide rigorous and standardized training to all site personnel

involved in assessing patient-reported outcomes.

Objective Measures: Supplement subjective dyspnea scores with more objective measures

of respiratory distress, such as respiratory rate or the need for oxygen supplementation.

Blinding: Maintain strict blinding of both patients and investigators to minimize bias.

Data Presentation
Table 1: Comparison of Key RELAX-AHF and RELAX-
AHF-2 Trial Designs
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Feature RELAX-AHF RELAX-AHF-2

Number of Patients 1,161
~6,800 planned, 6,545

analyzed

Primary Endpoints

1. Change in dyspnea (VAS

AUC) through Day 52. Relief of

dyspnea (Likert scale) at 6, 12,

& 24 hrs

1. Cardiovascular death

through Day 1802. Worsening

heart failure through Day 5

Key Secondary Endpoints

- CV death or rehospitalization

for HF/renal failure through

Day 60- Days alive and out of

hospital to Day 60

- All-cause mortality through

Day 180- CV death or HF/renal

failure rehospitalization

through Day 180- In-hospital

length of stay

Serelaxin Dose 30 µg/kg/day for 48 hours 30 µg/kg/day for 48 hours

Key Inclusion Criteria

SBP >125 mmHg, eGFR 30-75

mL/min/1.73m², hospitalized

for AHF

SBP ≥125 mmHg, eGFR 25-75

mL/min/1.73m², hospitalized

for AHF

Sources:[2][4][5][8]

Table 2: Key Outcomes of the RELAX-AHF-2 Trial
Outcome

Serelaxin
Group

Placebo Group
Hazard Ratio
(95% CI)

P-value

CV Death at 180

Days
8.7% 8.9% 0.98 (0.83 - 1.15) 0.77

Worsening HF at

5 Days
6.9% 7.7% 0.89 (0.75 - 1.07) 0.19

All-Cause

Mortality at 180

Days

11.2% 11.9% - 0.39

Sources:[1][4]
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Experimental Protocols
Protocol: Biomarker Assessment in Serelaxin AHF Trials
Objective: To assess the effect of Serelaxin on biomarkers of cardiac, renal, and hepatic

damage, as well as congestion.

Methodology:

Patient Population: Patients enrolled in the clinical trial meeting the specified

inclusion/exclusion criteria.

Blood Sampling:

Collect blood samples at baseline (pre-infusion), and at specified time points during and

after the 48-hour infusion (e.g., Day 2, Day 5, and Day 14).[16][17][18]

Process blood samples to obtain plasma or serum and store them under appropriate

conditions (e.g., -80°C) until analysis.

Biomarker Analysis:

Analyze samples for a panel of pre-specified biomarkers at a central laboratory to ensure

consistency.[7][17]

Cardiac Damage: High-sensitivity cardiac troponin T (hs-TnT).[16][19]

Renal Damage/Function: Creatinine, cystatin-C, blood urea nitrogen (BUN), uric acid.[16]

[17][18]

Hepatic Damage: Aspartate transaminase (AST) and alanine transaminase (ALT).[16][17]

[19]

Congestion: N-terminal pro-brain natriuretic peptide (NT-proBNP).[7][16][17]

Statistical Analysis:

Compare the changes in biomarker levels from baseline between the Serelaxin and

placebo groups at each time point.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pubmed.ncbi.nlm.nih.gov/39663924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://academic.oup.com/eurheartj/article/35/16/1041/474675
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pubmed.ncbi.nlm.nih.gov/39663924/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://academic.oup.com/eurheartj/article/35/16/1041/474675
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800849/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Correlate changes in biomarker levels with clinical outcomes, such as mortality and

rehospitalization rates.
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Caption: Serelaxin Signaling Pathway.
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Patient Hospitalized for AHF

Screening for Eligibility Criteria
(SBP >125 mmHg, eGFR 25-75, etc.)

Randomization (1:1)
within 16h of presentation

48h IV Infusion:
Serelaxin (30 µg/kg/day)

+ Standard of Care

Treatment Arm

48h IV Infusion:
Placebo

+ Standard of Care

Control Arm

Follow-up Assessments
(Days 5, 60, 180)

Primary & Secondary
Endpoint Analysis

Click to download full resolution via product page

Caption: RELAX-AHF-2 Clinical Trial Workflow.
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Core Challenges

Trial Outcomes
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Caption: Relationship between Challenges and Solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.fiercebiotech.com/biotech/novartis-serelaxin-misses-endpoint-phase-3-heart-failure-trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800849/
https://pubmed.ncbi.nlm.nih.gov/22305830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4342318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4342318/
https://academic.oup.com/ehjcvp/article/2/2/119/2397880
https://www.researchgate.net/figure/Schematic-diagram-of-study-design-for-RELAX-AHF-2-trial-HF-heart-failure-IV_fig3_316573741
https://pubmed.ncbi.nlm.nih.gov/39614837/
https://pubmed.ncbi.nlm.nih.gov/39614837/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-serelaxin
https://pubmed.ncbi.nlm.nih.gov/27727514/
https://pubmed.ncbi.nlm.nih.gov/27727514/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pubmed.ncbi.nlm.nih.gov/23273292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12370583/
https://pubmed.ncbi.nlm.nih.gov/39663924/
https://pubmed.ncbi.nlm.nih.gov/39663924/
https://pubmed.ncbi.nlm.nih.gov/39663924/
https://academic.oup.com/eurheartj/article/35/16/1041/474675
https://www.benchchem.com/product/b13411825#overcoming-challenges-in-serelaxin-clinical-trial-design
https://www.benchchem.com/product/b13411825#overcoming-challenges-in-serelaxin-clinical-trial-design
https://www.benchchem.com/product/b13411825#overcoming-challenges-in-serelaxin-clinical-trial-design
https://www.benchchem.com/product/b13411825#overcoming-challenges-in-serelaxin-clinical-trial-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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